REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][S:10](Cl)(=[O:12])=[O:11])=[CH:5][CH:4]=1.C[Si](C)(C)[O:16][C:17]([CH3:19])=[CH2:18].C(N(CC)CC)C>C(#N)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][S:10]([CH2:18][C:17](=[O:16])[CH3:19])(=[O:12])=[O:11])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)NS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
C[Si](OC(=C)C)(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction was warmed up
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
, solvent was removed under reduced pressure and product
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (silica gel, ethyl acetate/hexanes gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)NS(=O)(=O)CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |